molecular formula C10H10N2OS2 B14193062 S-1,3-Benzothiazol-2-yl 3-aminopropanethioate CAS No. 921222-68-6

S-1,3-Benzothiazol-2-yl 3-aminopropanethioate

Cat. No.: B14193062
CAS No.: 921222-68-6
M. Wt: 238.3 g/mol
InChI Key: BPEOSBZMLDOJMG-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl 3-aminopropanethioate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including S-1,3-Benzothiazol-2-yl 3-aminopropanethioate, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: Benzothiazole derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and catalysts .

Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties. They have shown potential in inhibiting the growth of various pathogens .

Medicine: Benzothiazole derivatives have been investigated for their potential as therapeutic agents. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects .

Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-aminopropanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: S-1,3-Benzothiazol-2-yl 3-aminopropanethioate stands out due to its unique combination of a benzothiazole ring with an aminopropanethioate group.

Properties

CAS No.

921222-68-6

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-aminopropanethioate

InChI

InChI=1S/C10H10N2OS2/c11-6-5-9(13)15-10-12-7-3-1-2-4-8(7)14-10/h1-4H,5-6,11H2

InChI Key

BPEOSBZMLDOJMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)CCN

Origin of Product

United States

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